S-Nitroso-N-valeryl-D,L-penicillamine

Description

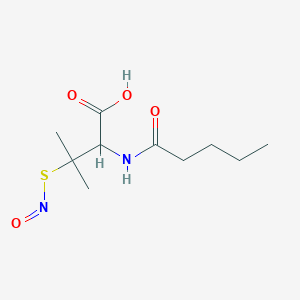

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for S Nitroso N Valeryl D,l Penicillamine and Analogues

Established Synthetic Pathways for SNVP

The synthesis of SNVP and its analogues is generally achieved through a two-step process. nih.govnih.gov This involves the initial acylation of the amino group of the D,L-penicillamine precursor followed by the nitrosation of the thiol group. nih.govnih.gov

The first step in the synthesis of SNVP is the acylation of the nitrogen atom of D,L-penicillamine. This reaction introduces the valeryl group, forming N-valeryl-D,L-penicillamine. This precursor is then used for the subsequent S-nitrosation step. A general method for the N-acylation of penicillamine (B1679230) involves reacting it with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride in pyridine), to form the corresponding N-acyl-penicillamine. mdpi.comumich.edu For SNVP, the precursor would be N-valeryl-D,L-penicillamine. nih.govnih.gov The IUPAC name for the final compound, S-Nitroso-N-valeryl-D,L-penicillamine, is 3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid, confirming the pentanoyl (valeryl) group's presence. clearsynth.com

S-nitrosation is the crucial step where the nitric oxide moiety is attached to the sulfur atom of the N-valeryl-D,L-penicillamine precursor, forming the S-nitroso bond. This transformation can be accomplished through several chemical pathways. nih.govresearchgate.net The formation of S-nitrosothiols (SNOs) is a key mechanism in nitric oxide signaling. researchgate.netmdpi.com

A common and established method for the synthesis of S-nitrosothiols involves the use of acidified nitrite (B80452). mdpi.comnih.gov This method was used to prepare S-nitroso-N-acetyl-D,L-penicillamine (SNAP), a well-known analogue of SNVP. nih.gov The procedure involves reacting the thiol precursor, in this case, N-valeryl-D,L-penicillamine, with an equimolar amount of sodium nitrite in an acidic aqueous/methanolic solution. nih.gov The acid (e.g., HCl and H₂SO₄) protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating agent that reacts with the thiol group to yield the S-nitrosothiol. nih.govnih.gov The reaction is typically performed at reduced temperatures, such as in an ice bath, to promote the precipitation of the S-nitrosothiol crystals. nih.gov

Transnitrosation is another significant pathway for the formation of S-nitrosothiols. nih.govresearchgate.netnih.gov This reaction involves the transfer of a nitroso group from one S-nitrosothiol (the NO donor) to a thiol (the acceptor). nih.govmdpi.com The reaction proceeds via a nucleophilic attack of a thiolate anion on the nitrogen atom of the nitrosothiol. nih.gov S-nitrosoglutathione (GSNO), due to its relative abundance in biological systems, is often considered a primary NO donor in transnitrosation reactions. mdpi.commit.edu The transfer of the NO⁺ equivalent is governed by the chemical equilibrium between the donor S-nitrosothiol and the acceptor thiol. mdpi.com While a direct, specific protocol for synthesizing SNVP via transnitrosation is not detailed, this mechanism represents a potential alternative synthetic route and is crucial for understanding the in vivo behavior of S-nitrosothiols. nih.govnih.gov

S-Nitrosation Reactions

Design and Synthesis of N-Substituted Analogues of S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)

The design and synthesis of N-substituted analogues of SNAP aim to modulate the physicochemical properties of the parent molecule, particularly its stability and lipophilicity. nih.govnih.govuea.ac.uk By varying the length of the N-acyl carbon side-chain, researchers have investigated how these modifications influence the chemical stability and the duration of the compound's biological effects. nih.govnih.govuea.ac.uk Studies have explored analogues with side-chains of varying lengths, including propanoyl (3-carbon), valeryl (5-carbon), and heptanoyl (7-carbon). nih.govnih.gov The rationale is that increasing the lipophilicity with longer side-chains could facilitate retention in tissues, leading to a more sustained release of nitric oxide. nih.govnih.govuea.ac.uk

Following the general synthetic strategy, S-nitroso-N-propanoyl-D,L-penicillamine (SNPP) was synthesized as a 3-carbon side-chain analogue of SNAP. nih.govnih.gov The synthesis involves the acylation of D,L-penicillamine with a propanoyl source, followed by S-nitrosation of the resulting N-propanoyl-D,L-penicillamine intermediate. nih.gov SNPP was studied alongside SNVP and other analogues to provide a systematic comparison of how N-acyl chain length affects the compound's properties. nih.govnih.govuea.ac.uk

Compound Reference Table

| Abbreviation | Full Compound Name |

| SNVP | This compound |

| SNAP | S-Nitroso-N-acetyl-D,L-penicillamine |

| SNPP | S-Nitroso-N-propanoyl-D,L-penicillamine |

| SNHP | S-Nitroso-N-heptanoyl-D,L-penicillamine |

| GSNO | S-Nitrosoglutathione |

| D,L-penicillamine | D,L-penicillamine |

| N-valeryl-D,L-penicillamine | N-valeryl-D,L-penicillamine |

| N-acetyl-D,L-penicillamine | N-acetyl-D,L-penicillamine |

| N-propanoyl-D,L-penicillamine | N-propanoyl-D,L-penicillamine |

Valeryl (SNVP)

The synthesis of SNVP follows the general two-step methodology. The first step is the acylation of D,L-penicillamine with a valeryl source, typically valeryl chloride, in a suitable solvent. This reaction forms N-valeryl-D,L-penicillamine.

The subsequent step is the S-nitrosation of the newly formed N-valeryl-D,L-penicillamine. This is commonly achieved by reacting the thiol with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or an organic nitrite like tert-butyl nitrite. wikipedia.orgrsc.org The reaction with acidified sodium nitrite is a prevalent method for synthesizing S-nitrosothiols. wikipedia.org The general reaction is as follows:

R-SH + NaNO₂ + H⁺ → R-SNO + H₂O + Na⁺

Spectrophotometric analysis has shown that SNVP is the most stable among a series of N-substituted analogues of SNAP, which also included the propanoyl (SNPP) and heptanoyl (SNHP) derivatives. nih.gov

Table 1: Synthesis and Properties of this compound (SNVP)

| Property | Description | Source(s) |

|---|---|---|

| Common Name | This compound | nih.gov |

| Abbreviation | SNVP | nih.gov |

| Acyl Group | Valeryl (5-carbon side-chain) | nih.gov |

| General Synthesis | 1. Acylation of D,L-penicillamine. 2. S-nitrosation. | nih.gov |

| Relative Stability | Most stable in solution compared to SNAP, SNPP, and SNHP. | nih.gov |

Heptanoyl (SNHP)

Similar to SNVP, S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is another analogue of SNAP, featuring a seven-carbon heptanoyl group attached to the nitrogen atom of D,L-penicillamine. nih.gov The longer alkyl chain of the heptanoyl group further increases the lipophilicity of the molecule compared to both SNAP and SNVP.

The synthesis of SNHP mirrors that of SNVP, beginning with the acylation of D,L-penicillamine using heptanoyl chloride to yield N-heptanoyl-D,L-penicillamine. This intermediate is then subjected to S-nitrosation using a suitable nitrosating agent to form the final SNHP product. The general synthetic principles remain the same as for other N-acyl-S-nitrosopenicillamines.

Studies have indicated that the increased lipophilicity of analogues like SNHP may facilitate their retention in tissues, potentially leading to prolonged nitric oxide release. nih.gov

Table 2: Synthesis and Properties of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

| Property | Description | Source(s) |

|---|---|---|

| Common Name | S-Nitroso-N-heptanoyl-D,L-penicillamine | nih.gov |

| Abbreviation | SNHP | nih.gov |

| Acyl Group | Heptanoyl (7-carbon side-chain) | nih.gov |

| General Synthesis | 1. Acylation of D,L-penicillamine. 2. S-nitrosation. | nih.gov |

| Lipophilicity | Higher than SNAP and SNVP. | nih.gov |

Advanced Synthetic Approaches and Future Directions in SNVP Analogues

Research into S-nitrosothiol analogues, including those of SNVP, is moving towards more sophisticated synthetic strategies to enhance their therapeutic potential. A key focus is the development of systems for controlled and targeted nitric oxide delivery.

One advanced approach involves the covalent attachment of S-nitrosothiol moieties, such as those derived from N-acyl-penicillamine, to polymer backbones. semanticscholar.orgresearchgate.net For instance, a synthetic route has been described where S-nitroso-N-acetyl-d-penicillamine (SNAP) is covalently linked to polyvinyl chloride (PVC) and polydimethylsiloxane (B3030410) (PDMS). semanticscholar.orgresearchgate.netgoogle.com This is often achieved by first synthesizing a self-protected N-acyl-penicillamine thiolactone. semanticscholar.orgnih.govmdpi.com This reactive intermediate can then be attached to a functionalized polymer before the final S-nitrosation step, which is often carried out using tert-butyl nitrite. semanticscholar.orgnih.govmdpi.com This strategy allows for the creation of nitric oxide-releasing materials that could be used in biomedical devices to improve biocompatibility. researchgate.net

Future directions in the field are likely to focus on several key areas:

Targeted Delivery: Developing SNVP analogues with specific targeting moieties that can direct the molecule to particular tissues or cell types, thereby maximizing therapeutic efficacy and minimizing systemic side effects.

Stimuli-Responsive Release: Designing analogues that release nitric oxide in response to specific physiological triggers, such as changes in pH, enzyme activity, or light. This would allow for "on-demand" NO delivery.

Multi-functional Molecules: Creating hybrid molecules that combine the NO-donating properties of SNVP analogues with other therapeutic agents to achieve synergistic effects.

Enhanced Stability and Bioavailability: Further optimizing the chemical structure of SNVP analogues to improve their stability in biological fluids and enhance their oral bioavailability, which would broaden their therapeutic applications.

The continued exploration of novel synthetic methodologies and the rational design of new SNVP analogues hold significant promise for the development of next-generation nitric oxide-based therapeutics.

Decomposition Kinetics and Stability of S Nitroso N Valeryl D,l Penicillamine

Factors Influencing NO Release from SNVP

The release of nitric oxide from SNVP is not a simple, spontaneous process but is influenced by a variety of catalysts and conditions. These factors can significantly accelerate the cleavage of the S-NO bond, leading to the liberation of NO.

Trace transition metal ions are potent catalysts for the breakdown of S-nitrosothiols. nih.gov The decomposition of SNVP is significantly accelerated by the presence of copper ions. nih.govnih.gov While both Cu(II) (cupric) and Cu(I) (cuprous) ions can facilitate this process, the reduced form, Cu(I), is considered the more active species in triggering the cleavage of the S-NO bond. nih.govnih.gov

The catalytic mechanism often involves the reduction of Cu(II) to Cu(I) by endogenous or added reducing agents, such as thiols. nih.govnih.gov This Cu(I) ion then directly mediates the decomposition of the S-nitrosothiol to release nitric oxide and form a disulfide. nih.gov In studies, the addition of Cu(II) has been shown to speed up the decomposition of SNVP. nih.govnih.gov Interestingly, one study observed that SNVP decomposition in the presence of Cu(II) ceased after approximately 30 minutes, at which point the concentration had fallen to about 78% of its initial value. nih.gov This suggests a complex interaction that may involve factors beyond simple first-order kinetics.

Thiols, such as cysteine, play a dual and crucial role in the decomposition of S-nitrosothiols like SNVP. Their primary function in accelerating NO release is often linked to their ability to act as reducing agents for transition metal ions. nih.govrsc.org By reducing Cu(II) to the more catalytically active Cu(I), thiols can significantly stimulate the metal-ion-catalyzed decomposition of SNVP. nih.govnih.govnih.gov

Spectrophotometric analysis has confirmed that the decomposition of SNVP is accelerated in the presence of cysteine. nih.govnih.gov However, the interaction is not always straightforward. The function of a thiol can be concentration-dependent and structure-dependent. rsc.org Besides acting as a reducing agent, a thiol can also function as a complexing agent for Cu(II), which could make the copper ion less available for reduction and potentially confer stability. rsc.org Furthermore, transnitrosation, where the nitroso group is transferred from one thiol to another, can also affect decomposition rates if the newly formed S-nitrosothiol is less stable than the original. nih.gov

The stability of S-nitrosothiols is generally dependent on the pH of the solution. signagen.comresearchgate.net While specific studies detailing the full pH-stability profile of SNVP are limited, the behavior of other S-nitrosothiols suggests that pH is a critical factor. For many biological and chemical molecules, stability is highest in a neutral pH range (approximately 5 to 9), with destabilization occurring in more acidic or alkaline conditions. signagen.com

The influence of pH can also be linked to the activity of other molecules in the solution. For instance, studies on the thiol-mediated decomposition of RSNOs have shown that high concentrations of acidic thiols can lower the pH of the solution. nih.gov This decrease in pH can, in turn, attenuate the stimulatory effect of the thiols on RSNO decomposition, creating a bell-shaped kinetic profile where the decomposition rate first increases and then decreases with rising thiol concentration. nih.gov

Light is a well-established stimulus for the decomposition of S-nitrosothiols. nih.govnih.gov The photochemical pathway involves the homolytic cleavage of the sulfur-nitrogen (S-NO) bond upon exposure to light. nih.gov This process results in the formation of a thiyl radical (RS•) and a nitric oxide (NO) molecule. nih.govnih.gov

Once formed, the thiyl radical can undergo several reactions. In the absence of oxygen, it may react with another thiyl radical to form a disulfide (RSSR) or recombine with NO to reform the parent S-nitrosothiol. nih.gov The presence of oxygen can lead to the formation of various sulfonyl and sulfonyl peroxyl radicals. nih.govnih.gov This light-induced decomposition provides a method for the controlled release of NO from S-nitrosothiol donors. nih.gov

Comparative Stability of SNVP and Other S-Nitrosothiols

The chemical structure of an S-nitrosothiol, particularly the nature of the N-substituent group, can significantly influence its stability.

Direct comparative studies have shown that SNVP is chemically more stable than its well-known analogue, SNAP. nih.govnih.gov In a spectrophotometric analysis comparing SNAP (with a 2-carbon N-substituted side-chain) against analogues with longer side-chains, including SNVP (5-carbon side-chain), SNVP was found to be the most stable in solution. nih.govnih.gov

In Krebs buffer at 24°C, the decomposition of SNVP was less than 1% over one hour, which was so slow that it prevented the calculation of a meaningful rate constant. nih.gov In contrast, SNAP decomposed more readily under the same conditions. nih.gov Even in the presence of the catalyst Cu(II), where SNAP decomposition was significantly faster than other analogues, SNVP exhibited greater stability. nih.gov

The table below, derived from research findings, illustrates the comparative stability of SNVP and SNAP in the presence of a copper catalyst. nih.gov

| Compound | Condition | Rate Constant (k x 10⁻⁵ s⁻¹) |

| SNAP | Cu²⁺ (1 µM) | 18.0 ± 5.6 |

| SNVP | Cu²⁺ (1 µM) | N/A* |

*Decomposition stopped after ~30 min, preventing determination of a meaningful rate constant. nih.gov

SNVP vs. S-Nitrosoglutathione (GSNO)

Direct comparative stability studies between S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) and the endogenous S-nitrosothiol, S-Nitrosoglutathione (GSNO), are not extensively detailed in the literature. However, comparisons can be drawn from studies on SNVP's close structural analogue, S-nitroso-N-acetyl-D,L-penicillamine (SNAP).

Research comparing SNAP and GSNO has found that GSNO generally exhibits greater stability under a variety of common laboratory conditions. nih.govresearchgate.net Both compounds show an inverse relationship between stability and temperature, with refrigeration significantly prolonging their shelf life. nih.govresearchgate.net A decrease in pH from 7.4 to 5.0 enhances the stability of both RSNOs. nih.govresearchgate.net However, a further decrease in pH to 3.0 leads to decreased stability for both, and this is notably the only condition under which SNAP has been observed to be more stable than GSNO. researchgate.net

Both GSNO and SNAP are susceptible to decomposition induced by light. nih.govresearchgate.net After seven hours of exposure to overhead fluorescent lighting, GSNO decomposed by 19.3 ± 0.5%, whereas SNAP showed a greater decomposition of 30 ± 2%. researchgate.net Given that SNVP has demonstrated higher stability than SNAP, it can be inferred that its stability profile relative to GSNO might be more favorable than that of SNAP, although direct experimental evidence is required to confirm this. The structural differences, particularly the lipophilicity of the N-acyl side chain, are key determinants of the stability of these molecules.

Methodologies for Assessing SNVP Stability and NO Generation

A variety of analytical techniques are employed to assess the stability of SNVP and to quantify the generation of nitric oxide (NO) from its decomposition. These methods are crucial for characterizing the kinetic profile of NO release.

Spectrophotometric Analysis

Spectrophotometry is a widely used method for monitoring the stability of S-nitrosothiols like SNVP. nih.gov This technique relies on the characteristic light absorption properties of the S-nitroso (S-NO) bond. S-nitrosothiols possess two primary absorption maxima: a weaker band in the visible range (530–560 nm) and a stronger, more commonly used band in the ultraviolet (UV) range, typically between 330-350 nm. nih.govnih.gov

The decomposition of SNVP in a solution can be tracked over time by measuring the decrease in absorbance at its specific λmax in the UV range. This allows for the calculation of decomposition rates and half-life under various conditions (e.g., different buffers, temperatures, or in the presence of catalysts). nih.gov This method is straightforward and provides valuable kinetic data on the stability of the parent compound. nih.gov

Electrochemical Detection of Nitric Oxide

Electrochemical sensors provide a direct and real-time measurement of nitric oxide released from the decomposition of SNVP. researchgate.net These amperometric sensors typically use a working electrode polarized at a specific potential (e.g., +0.8 V vs Ag/AgCl) where NO is oxidized. acs.org The resulting current is directly proportional to the concentration of NO at the electrode surface.

This method is highly sensitive and can be used to monitor the kinetics of NO generation from SNVP in solution. nih.gov By placing an NO-selective electrode in a solution containing SNVP, researchers can measure the flux of NO as the compound decomposes, providing insights into the rate and quantity of NO release. researchgate.netacs.org This technique has been used to confirm NO generation from SNVP and its analogues at physiological temperatures (37°C).

Chemiluminescence-Based Detection Methods

Chemiluminescence detection is considered a gold-standard method for the sensitive and specific quantification of nitric oxide. mdpi.compolygen.com.pl This technique is based on the gas-phase reaction between NO and ozone (O₃). When NO reacts with ozone, it produces nitrogen dioxide in an electronically excited state (NO₂*). As this molecule returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the amount of NO. epa.gov

To measure NO release from SNVP, the solution is typically placed in a purge vessel where an inert gas carries the released NO from the liquid phase into the chemiluminescence analyzer. acs.orgscispace.com This method can be used to measure the total NO released from a sample, often triggered by a catalyst or light, providing a measure of the total NO donor capacity. mdpi.commdpi.com It is highly specific for NO and can detect concentrations in the nanomolar range. polygen.com.pl

Mass Spectrometric Analysis for S-nitrosothiols

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of S-nitrosothiols and their decomposition products. nih.govcreative-proteomics.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can directly detect S-nitrosated peptides and proteins. nih.gov The S-nitrosation of a thiol group results in a mass increase of 29 Da, which is readily detectable. nih.gov

For comprehensive analysis, MS is often coupled with liquid chromatography (LC-MS/MS). creative-proteomics.com This allows for the separation of different compounds in a mixture before they are introduced into the mass spectrometer. This approach can be used to monitor the disappearance of the parent SNVP molecule and the appearance of its degradation products over time. nih.gov While the instability of the S-NO bond can present challenges during analysis, specialized techniques and careful handling allow for accurate characterization of these molecules. nih.govmdpi.com

Mechanistic Investigations of S Nitroso N Valeryl D,l Penicillamine in Biological Systems

Elucidation of Nitric Oxide Release Pathways In Situ

The release of nitric oxide (NO) from S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) within biological systems is a multifactorial process, governed by a series of chemical and biochemical reactions. The cleavage of the sulfur-nitroso (S-NO) bond is the critical step for NO liberation, and this can be initiated through several distinct pathways, including redox-driven decomposition, enzymatic action, and the transfer of the nitroso group to other molecules.

The decomposition of S-nitrosothiols (RSNOs) like SNVP is significantly influenced by the local redox environment. Biological reductants and transition metal ions, particularly copper, play a pivotal role in catalyzing the release of NO.

Studies on analogues of SNVP demonstrate that copper ions accelerate the decomposition of the S-NO bond. nih.govnih.gov The accepted mechanism involves the reduction of copper(II) (Cu²⁺) to copper(I) (Cu⁺) by endogenous reducing agents, such as thiols or ascorbate (B8700270) (a form of Vitamin C). mdpi.com The resulting Cu⁺ ion is a potent catalyst for the cleavage of the S-NO bond, leading to the generation of nitric oxide. nih.govnih.govmdpi.com The presence of a specific Cu(I) chelator, neocuproine, has been shown to slow the decomposition of S-nitrosothiols, confirming the central role of Cu(I) in this process. nih.govnih.gov Therefore, the availability of biological reductants and trace metals in tissues can directly modulate the rate and extent of NO release from SNVP.

The decomposition of various N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine, including SNVP, was found to be accelerated by both Cu(II) and the amino acid cysteine. nih.govnih.gov This suggests that the interplay between metal ions and endogenous thiols creates a powerful catalytic system for NO generation from this class of compounds.

Table 1: Factors Influencing the Decomposition of S-Nitroso-N-acyl-D,L-penicillamine Analogues

| Compound | Accelerating Factors | Inhibiting Factors |

| S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | Copper (Cu(II)), Cysteine | - |

| S-Nitroso-N-propanoyl-D,L-penicillamine (SNPP) | Copper (Cu(II)), Cysteine | - |

| This compound (SNVP) | Copper (Cu(II)), Cysteine | - |

| S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) | Copper (Cu(II)), Cysteine | Neocuproine (Cu(I) chelator) |

| Data sourced from studies on the chemical stability of SNAP analogues. nih.govnih.gov |

While spontaneous or metal-catalyzed decomposition is a primary pathway for NO release, enzymatic processes can also contribute to the biotransformation of S-nitrosothiols. Although direct enzymatic degradation of SNVP has not been extensively detailed, the metabolic pathways for other, structurally related RSNOs provide a strong basis for potential enzymatic involvement.

For instance, S-nitrosoglutathione (GSNO), an important endogenous RSNO, is catabolized by the enzyme S-nitrosoglutathione reductase (GSNOR), which was previously known as formaldehyde (B43269) dehydrogenase. nih.govfrontiersin.org This enzyme does not directly release NO but reduces the GSNO, leading to its breakdown and influencing the cellular balance of S-nitrosothiols. frontiersin.org The denitrosation of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a close analogue of SNVP, may also be catalyzed by specific enzymes rather than being a purely spontaneous process. sigmaaldrich.com It is plausible that SNVP is also a substrate for enzymes that metabolize xenobiotic compounds or regulate the cellular thiol-nitrosothiol balance, thereby controlling its NO-donating activity.

Transnitrosation is a crucial reaction pathway where the nitroso group is transferred from one thiol to another without the immediate release of free NO. nih.govnih.gov This reaction is fundamental to the biological activity of SNVP, allowing for the propagation of NO bioactivity. The process involves the nucleophilic attack of a thiolate anion (R-S⁻) from an endogenous molecule, such as glutathione (B108866) (GSH) or a cysteine residue on a protein, on the nitroso nitrogen of SNVP. nih.govrsc.org

This transfer is a reversible equilibrium reaction:

SNVP (R-SNO) + Endogenous Thiol (R'-SH) ⇌ SNVP-Thiol (R-SH) + Endogenous S-Nitrosothiol (R'-SNO)

This mechanism effectively transfers the NO moiety to other biological molecules, which may then act as NO donors themselves or become functionally altered. nih.govrsc.org Transnitrosation allows the NO-related signaling to be targeted and compartmentalized within the cell, as the nitroso group is passed between different protein and low-molecular-weight thiols. nih.govnih.gov The selectivity of these reactions can be influenced by protein-protein interactions and the specific microenvironment of the thiol group. nih.gov

Cellular and Molecular Targets of SNVP-Derived Nitric Oxide

Once released, the nitric oxide derived from SNVP can interact with a variety of cellular and molecular components, leading to downstream physiological effects. These interactions are central to the role of NO as a signaling molecule.

One of the most significant cGMP-independent signaling mechanisms of nitric oxide is the S-nitrosylation of proteins. nih.govnih.gov This post-translational modification involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein, forming a protein-S-nitrosothiol (P-SNO). nih.govfrontiersin.orgnih.gov

The NO released from SNVP, either directly or via transnitrosation, can lead to the S-nitrosylation of a wide array of target proteins. nih.govnih.gov This modification can reversibly alter the protein's function, stability, or localization. frontiersin.org A key example of targets for S-nitrosylation are zinc finger proteins, which are often involved in gene transcription. nih.gov The S-nitrosation of the cysteine thiols within the zinc-sulfur clusters of these proteins can disrupt their structure, providing a mechanism to regulate gene expression. nih.gov This process is a critical pathway by which NO donors like SNVP can exert regulatory effects within a cell. Studies have shown that S-nitrosylation can occur regardless of the specific amino acids flanking the target cysteine, indicating it is a widespread modification. nih.gov

The nitric oxide derived from an exogenous donor like SNVP can also interact with the endogenous nitric oxide synthase (NOS) pathways. NOS enzymes are responsible for the cellular synthesis of NO from L-arginine. nih.govnih.gov The interaction can occur through feedback mechanisms, primarily via S-nitrosylation.

NOS isoforms themselves are subject to regulation by S-nitrosylation. nih.gov For instance, studies on endothelial NOS (eNOS) have indicated that S-nitrosylation can lead to the disruption of the eNOS dimer, which is essential for its enzymatic activity. nih.gov Therefore, NO released from SNVP can participate in a feedback loop, modulating the activity of the cell's own NO-producing machinery. nih.gov This suggests that SNVP can influence not only the direct concentration of NO but also the cell's capacity to synthesize NO, adding a layer of complexity to its biological effects.

Table 2: Vasodilator Potency of S-Nitroso-N-acyl-D,L-penicillamine Analogues in Isolated Rat Femoral Arteries

| Compound | pD₂ Value (Mean ± SEM) |

| S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | 5.83 ± 0.17 |

| S-Nitroso-N-propanoyl-D,L-penicillamine (SNPP) | 5.74 ± 0.39 |

| This compound (SNVP) | 5.09 ± 0.31 |

| S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) | 5.66 ± 0.23 |

| The pD₂ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response. A higher pD₂ value indicates greater potency. Data represents effects in endothelium-intact vessels. nih.gov |

Modulation of Guanylate Cyclase/cGMP Signaling

This compound (SNVP), as a member of the S-nitrosothiol (RSNO) class of compounds, functions as a nitric oxide (NO) donor. The primary and most well-established signaling pathway for NO in many biological systems is the activation of soluble guanylate cyclase (sGC). nih.govyoutube.comnih.gov The fundamental mechanism involves the release of NO from the parent SNVP molecule. This liberated NO, a gaseous and lipophilic molecule, can readily diffuse across cell membranes to interact with intracellular targets. nih.gov

Once inside a target cell, such as a vascular smooth muscle cell, NO binds to the ferrous heme iron component of sGC. nih.gov This binding event triggers a conformational change in the sGC enzyme, leading to its activation. nih.gov The activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). youtube.comnih.gov This elevation of intracellular cGMP concentration subsequently activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream protein targets, ultimately leading to a physiological response such as muscle relaxation and vasodilation. youtube.comresearchgate.netwikipedia.org

Table 1: Key Components of the SNVP-Modulated Signaling Pathway

| Molecule | Role |

| This compound (SNVP) | Nitric Oxide (NO) Donor |

| Nitric Oxide (NO) | Activator of soluble guanylate cyclase (sGC) |

| Soluble Guanylate Cyclase (sGC) | Enzyme that synthesizes cGMP from GTP |

| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates Protein Kinase G (PKG) |

| Protein Kinase G (PKG) | Phosphorylates downstream targets to elicit a cellular response |

Intracellular Trafficking and Distribution of SNVP and its Metabolites

The movement and localization of SNVP and its subsequent NO-donating metabolites are critically influenced by the compound's physicochemical properties. As an S-nitrosothiol, SNVP has the ability to cross cellular membranes to deliver its NO payload. nih.gov The trafficking is not solely dependent on simple diffusion; it is also dictated by the compound's stability and its interactions with the cellular and tissue environment.

Research comparing a series of N-substituted analogues of SNAP, including SNVP, has highlighted the importance of the N-acyl side chain in determining the compound's biological action. nih.gov Spectrophotometric analysis revealed that SNVP is the most chemically stable among the tested analogues (SNAP, SNPP, SNVP, SNHP) in solution. nih.gov However, its decomposition, and therefore NO release, is accelerated by the presence of copper ions (Cu(II)) and cysteine. nih.gov This suggests that the local biochemical environment can significantly modulate the release of NO from SNVP.

A key aspect of SNVP's distribution is its retention within tissues, a feature linked to its lipophilicity. nih.gov This retention allows for a sustained release of NO, leading to prolonged biological effects. The metabolites of SNVP would primarily be the parent thiol, N-valeryl-D,L-penicillamine, and nitric oxide itself, which, due to its short half-life, acts locally before being converted to nitrite (B80452) and nitrate.

Influence of Lipophilicity on Membrane Interactions and Cellular Uptake

The lipophilicity of S-nitrosothiols is a determining factor in their ability to interact with and traverse lipid-rich cell membranes, thereby influencing their cellular uptake and retention. The structure of SNVP, specifically its five-carbon N-valeryl side chain, confers a greater degree of lipophilicity compared to its analogue with a shorter acetyl side chain, SNAP. nih.gov

This increased lipophilicity is believed to be the primary reason for the distinct pharmacological profile of SNVP and other analogues with longer N-acyl chains. Studies on isolated rat femoral arteries demonstrated that while SNAP-induced vasodilation was transient regardless of the endothelium's presence, SNVP and the even more lipophilic S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP) produced a sustained vasodilator effect specifically in vessels that were denuded of their endothelium. nih.gov

The proposed mechanism for this sustained effect is that the increased lipophilicity facilitates the retention of SNVP within the tissue of the endothelium-denuded blood vessel wall. nih.gov This enhanced tissue uptake and retention mean that the compound is not quickly washed away and can slowly decompose, releasing NO over an extended period. This suggests a stronger interaction with the cell membranes of the vascular smooth muscle and subsequent accumulation within that tissue layer.

Table 2: Comparison of SNAP Analogue Properties and Vasodilator Effects

| Compound | N-Acyl Side Chain | Relative Chemical Stability | Sustained Vasodilation (>1 hr) in Endothelium-Denuded Arteries |

| SNAP | Acetyl (2-Carbon) | Less Stable | No |

| SNPP | Propanoyl (3-Carbon) | Intermediate | Not specified |

| SNVP | Valeryl (5-Carbon) | Most Stable | Yes |

| SNHP | Heptanoyl (7-Carbon) | Less Stable than SNVP | Yes (most prevalent) |

| Data derived from research on isolated rat femoral arteries. nih.gov |

Subcellular Localization of SNVP-Derived NO Activity

The subcellular site of action for the NO released from SNVP is directly linked to its distribution and retention profile. The observation that SNVP's prolonged vasodilator effect is prominent in endothelium-denuded vessels provides strong evidence for the localization of its NO activity. nih.gov In the absence of the endothelial layer, SNVP directly interacts with the underlying vascular smooth muscle cells.

Due to its enhanced lipophilicity, SNVP is taken up and retained within this smooth muscle tissue. nih.gov Consequently, the slow decomposition of SNVP leads to a localized generation of NO within or in the immediate vicinity of these smooth muscle cells. This localized, sustained release of NO continuously activates sGC within the smooth muscle cells, leading to the prolonged relaxation and vasodilation observed experimentally. nih.gov The effect was largely reversed by the NO scavenger hemoglobin, confirming that the sustained action was indeed mediated by NO. nih.gov

Therefore, the subcellular localization of SNVP-derived NO activity is not necessarily confined to a specific organelle but is rather concentrated within the cytoplasm of the target vascular smooth muscle cells, where sGC resides. The lipophilicity-driven retention of the parent compound within the tissue effectively creates a localized reservoir of an NO donor, ensuring a site-specific and prolonged signaling effect.

Pharmacological Actions and Biological Efficacy of S Nitroso N Valeryl D,l Penicillamine

Vasodilatory Properties and Vascular Homeostasis

SNVP exhibits notable vasodilatory effects, influencing the tone of blood vessels and contributing to the regulation of blood flow. nih.gov Its actions are particularly relevant in the context of vascular injury and the maintenance of a healthy circulatory system.

Concentration-Dependent Vasodilatation in Isolated Vascular Tissues

In laboratory studies using isolated rat femoral arteries, SNVP has been shown to induce concentration-dependent vasodilation. nih.govnih.gov When these blood vessels are pre-contracted, the introduction of SNVP in increasing concentrations leads to a corresponding increase in the relaxation of the vascular smooth muscle. nih.govnih.gov This effect is a hallmark of many vasodilator compounds, where the magnitude of the response is directly related to the dose administered. nih.govnih.gov

| Compound | Concentration Range (M) | Vessel Type | Observation |

| S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) | 10⁻⁸ - 10⁻³ | Isolated Rat Femoral Arteries | Concentration-dependent vasodilation |

Prolonged Vasodilator Effects in Endothelium-Denuded Vessels

A key characteristic of SNVP is its prolonged vasodilator effect in blood vessels where the endothelium—the inner lining of the vessel—has been removed. nih.govnih.gov In endothelium-intact vessels, the vasodilation caused by SNVP is transient. nih.govnih.gov However, in endothelium-denuded vessels, the relaxation is sustained, particularly at moderate to high concentrations (10⁻⁶–10⁻³ M). nih.govnih.gov This prolonged action is attributed to the increased lipophilicity (ability to dissolve in fats) of SNVP, which allows it to be retained in the vessel wall. nih.govnih.gov Once retained, it slowly decomposes, releasing nitric oxide over an extended period and thus maintaining the vasodilation. nih.govnih.gov This sustained effect can last for over an hour and is reversed by hemoglobin, a known scavenger of nitric oxide. nih.govnih.gov

Selectivity for Areas of Endothelial Damage

The prolonged vasodilator effect of SNVP in endothelium-denuded vessels points to its selectivity for areas of endothelial damage. nih.govnih.govoup.com This property is particularly significant because endothelial injury is a common feature of various vascular diseases and procedures like angioplasty. oup.comnih.gov The ability of SNVP to preferentially act at these sites suggests its potential for targeted delivery of nitric oxide to injured blood vessels. nih.govnih.govnih.gov This selectivity could be advantageous in therapeutic applications where localized vasodilation is desired without causing a widespread drop in blood pressure. oup.comnih.gov

Antiplatelet and Antithrombotic Activities

In addition to its vasodilatory properties, SNVP also exhibits significant antiplatelet and antithrombotic effects, which are crucial in preventing the formation of blood clots.

Inhibition of Platelet Aggregation

SNVP is a potent inhibitor of platelet aggregation. oup.comnih.gov Platelet aggregation is a critical step in the formation of a thrombus, where platelets stick to each other. By releasing nitric oxide, SNVP can interfere with the signaling pathways that lead to platelet activation and aggregation. nih.gov Studies have shown that S-nitrosothiols, the class of compounds to which SNVP belongs, can generate sufficient nitric oxide to inhibit platelet aggregation in platelet-rich plasma. oup.com

| Compound | Action |

| This compound (SNVP) | Potent inhibitor of platelet aggregation |

Inhibition of Platelet Adhesion to Injured Vascular Surfaces

SNVP has been demonstrated to inhibit the adhesion of platelets to injured vascular surfaces. oup.comnih.gov Following procedures like balloon angioplasty, which cause endothelial denudation, platelet adhesion is a key event that can lead to restenosis (re-narrowing of the artery). oup.com In a rabbit model of balloon angioplasty, SNVP markedly inhibited platelet adhesion to the injured carotid arteries. oup.comnih.gov In one study, an equimolar dose of SNVP resulted in a 62% reduction in platelet adhesion compared to a control group. oup.comnih.gov This effect was observed with minimal impact on systemic blood pressure, further highlighting its targeted action at the site of injury. oup.comnih.gov

Comparison with Conventional Nitric Oxide Donors (e.g., Nitroglycerin)

This compound (SNVP) is a member of the S-nitrosothiol (RSNO) class of nitric oxide (NO) donors. Unlike conventional organic nitrates like nitroglycerin, which require enzymatic bioactivation to release NO, RSNOs can release NO spontaneously under physiological conditions. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.

One of the key limitations of conventional nitrates is the development of tachyphylaxis, or tolerance, where repeated administration leads to a diminished therapeutic effect. This is partly due to the irreversible inactivation of the enzyme responsible for their bioactivation, mitochondrial aldehyde dehydrogenase 2. nih.gov In contrast, S-nitrosothiols like S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a closely related compound to SNVP, have been shown to be less prone to producing pharmacological tolerance. sigmaaldrich.comsigmaaldrich.com

Furthermore, the chemical stability and lipophilicity of SNVP and its analogues influence their duration of action. Studies on N-substituted analogues of SNAP, including the valeryl analogue (SNVP), have shown that increased lipophilicity due to longer side chains facilitates their retention in tissues, particularly in areas of endothelial damage. nih.gov This can lead to a prolonged and targeted release of NO, a potentially advantageous characteristic for therapeutic applications. nih.gov For instance, in isolated rat femoral arteries denuded of endothelium, SNVP and its longer-chain analogue S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP) induced sustained vasodilation that failed to recover to pre-injection pressures at moderate to high concentrations. nih.gov This suggests that these compounds could be particularly effective in conditions associated with endothelial injury. nih.gov

In terms of chemical stability in solution, spectrophotometric analysis revealed that SNVP was the most stable among the N-substituted analogues of SNAP tested (propanoyl, valeryl, and heptanoyl). nih.govnih.gov This inherent stability could contribute to a more predictable and sustained release of NO compared to less stable donors.

Cardioprotective Effects

Activation of the Non-Neuronal Cardiac Cholinergic System (NNCCS)

Recent research has highlighted the cardioprotective effects of S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), a compound structurally similar to SNVP, through its activation of the non-neuronal cardiac cholinergic system (NNCCS). nih.govnih.gov The NNCCS is a system within cardiomyocytes responsible for synthesizing acetylcholine (B1216132) (ACh), which plays a crucial role in maintaining basic physiological cardiac functions and protecting the heart from various stressors. nih.govfrontiersin.org

SNPiP has been identified as a pharmacological inducer of the NNCCS. nih.gov Its mechanism of action involves the gradual elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and nitric oxide (NO) levels. nih.gov This leads to the transactivation and translation of the choline (B1196258) acetyltransferase gene, a key enzyme in ACh synthesis. nih.gov The resulting increase in ACh levels contributes to the cardioprotective effects observed. The importance of the nitroso group in this process is underscored by the fact that the parent compound lacking this group, N-pivaloyl-D-penicillamine, is ineffective. nih.gov

The activation of the NNCCS by compounds like SNPiP offers a novel therapeutic strategy for cardiac conditions. It has been shown to protect the heart from stressors such as hypoxia, ischemia, and reactive oxygen species. frontiersin.orgfrontiersin.org Furthermore, the NNCCS helps regulate energy metabolism in cardiomyocytes by increasing glucose utilization. frontiersin.org

Augmentation of Cardiac Function and Acetylcholine Synthesis

The activation of the NNCCS by SNPiP leads to a significant augmentation of cardiac function. In vivo studies in mice have demonstrated that treatment with SNPiP upregulates cardiac function, notably by enhancing diastolic function, which results in improved cardiac output without causing tachycardia. nih.gov This improvement in diastolic function is a key finding, as diastolic dysfunction is a common feature in many cardiovascular diseases. nih.gov

The effects of SNPiP on cardiac function are sustained, with both in vitro and in vivo treatments leading to elevated ACh levels for up to 72 hours. nih.gov This prolonged action suggests that SNPiP and similar compounds could offer lasting therapeutic benefits. Furthermore, SNPiP has been shown to improve impaired cardiac function in pathological conditions, such as in db/db mice, which are a model for type 2 diabetes. nih.gov Both single and multiple injections of SNPiP improved diastolic and systolic function in these mice. nih.gov

The mechanism behind this enhanced cardiac performance involves the modulation of energy metabolism and calcium handling. SNPiP upregulates hypoxia-responsive pathways, leading to an increased expression of enzymes involved in glycolysis, as well as proteins involved in calcium handling and atrial natriuretic peptide. frontiersin.org This indicates that SNPiP positively regulates the NNCCS and enhances calcium handling, leading to more efficient cardiac function. frontiersin.org

Antimicrobial Potential of S-Nitrosothiols (General)

S-nitrosothiols (RSNOs) as a class of compounds exhibit significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and protozoa. nih.govtandfonline.com Their antimicrobial action is primarily mediated by the release of nitric oxide (NO) and its reactive byproducts, which can induce both nitrosative and oxidative stress in microbial cells. nih.gov

The mechanisms of antimicrobial action are multifaceted. Nitrosative species like dinitrogen trioxide (N₂O₃) can cause deamination of DNA and S-nitrosation of thiol-containing proteins, which are crucial for vital cellular functions. nih.gov NO can also react with superoxide (B77818) to form peroxynitrite (ONOO⁻), a potent oxidizing agent that can lead to DNA damage and lipid peroxidation of bacterial membranes. nih.gov A key advantage of NO-based antimicrobial strategies is that bacterial resistance to NO has not been widely observed or reported, likely due to its multiple targets within the cell. nih.gov

Different RSNOs have shown varying degrees of antimicrobial efficacy. For instance, in a study comparing S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylcysteine (SNAC) against bacterial isolates from keratitis, SNAC demonstrated greater antimicrobial activity. tandfonline.com Gram-positive bacteria were generally more susceptible to the inhibitory and bactericidal effects of these S-nitrosothiols. tandfonline.com

Preclinical and Translational Research with S Nitroso N Valeryl D,l Penicillamine

In Vivo Animal Models for Studying SNVP Effects

Animal models have been instrumental in characterizing the unique pharmacological properties of SNVP, particularly its prolonged action at sites of vascular injury.

Research utilizing isolated femoral arteries from rats has been crucial in demonstrating the unique vasodilator properties of SNVP. nih.gov In one study, the propanoyl (3-carbon side-chain), valeryl (5C), and heptanoyl (7C) N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine (SNAP, 2C) were investigated to understand how molecular characteristics influence vascular action. nih.gov Spectrophotometric analysis showed that SNVP, with its 5-carbon side-chain, was the most chemically stable of the analogues in solution. nih.govnih.gov

When tested in precontracted, isolated rat femoral arteries, bolus injections of SNVP induced concentration-dependent, transient vasodilatations in vessels with an intact endothelium. nih.gov However, a distinct and prolonged effect was observed in arteries that were denuded of their endothelium. In these endothelium-denuded vessels, moderate to high concentrations of SNVP caused a sustained vasodilation that lasted for over an hour and did not recover to the pre-injection pressure. nih.gov This sustained effect was largely reversed by hemoglobin, a known scavenger of nitric oxide, confirming that the prolonged vasodilation was mediated by NO. nih.gov This suggests that SNVP is retained by the denuded vessel tissue, where its slow decomposition generates a lasting supply of NO. nih.govnih.gov

Interactive Data Table: Vasodilator Effects of SNVP in Rat Femoral Artery

| Vessel Condition | SNVP Concentration | Observed Effect | Duration of Effect |

| Endothelium-Intact | 10⁻⁶–10⁻³ M | Transient Vasodilation | Recovers to baseline |

| Endothelium-Denuded | 10⁻⁶–10⁻³ M | Sustained Vasodilation | > 1 hour |

To assess the anti-platelet effects of SNVP in a scenario mimicking vascular intervention, researchers have used a rabbit model of carotid artery balloon angioplasty. nih.gov This procedure causes endothelial denudation, creating a surface prone to platelet adhesion, a critical factor in post-angioplasty complications. nih.gov

In these studies, the effects of SNVP were compared with nitroglycerin (NTG), a conventional NO donor. nih.gov While both SNVP and NTG prevented the hyper-aggregability of circulating platelets that occurs after angioplasty, their effects on platelet adhesion at the site of injury differed significantly. nih.gov A bolus of NTG failed to inhibit the adhesion of radiolabelled platelets to the angioplastied artery 30 minutes after the procedure. nih.gov In stark contrast, an equimolar amount of SNVP markedly inhibited platelet adhesion by 62% compared to the control group. nih.gov This potent local effect was achieved with little impact on systemic blood pressure, unlike NTG which caused a transient 30% reduction. nih.gov The presence of adhering platelets was visually confirmed with electron microscopy. nih.gov These findings demonstrate that SNVP provides a prolonged and targeted anti-platelet effect specifically at sites of endothelial damage. nih.gov

Interactive Data Table: SNVP Effects on Platelet Adhesion in Rabbit Carotid Artery

| Compound | Effect on Systemic Blood Pressure | Inhibition of Platelet Adhesion |

| Nitroglycerin (NTG) | Transient 30% reduction | No significant inhibition |

| SNVP | Little effect | 62% inhibition vs. control |

While direct studies on SNVP's cardiac effects are limited, research on the closely related compound S-nitroso-N-pivaloyl-D-penicillamine (SNPiP) in mouse models offers valuable insights. nih.govcellphysiolbiochem.com SNPiP was identified from a screening of compounds with structures similar to SNAP and was found to gradually release nitric oxide. nih.govcellphysiolbiochem.com

In studies using male C57BL6 mice, SNPiP treatment was shown to augment cardiac function. nih.gov A key finding was that SNPiP improved cardiac output by enhancing diastolic function, all without inducing tachycardia (an increased heart rate). nih.govnih.gov Specifically, 72 hours after administration, mice treated with SNPiP showed significant increases in end-diastolic volume, stroke volume, and cardiac output compared to controls. cellphysiolbiochem.com The positive effects on cardiac function were dependent on the S-nitroso group, as the non-nitrosated precursor, N-pivaloyl-D-penicillamine (PiP), did not produce the same improvements. cellphysiolbiochem.com This research suggests that N-substituted S-nitrosopenicillamines like SNVP could potentially improve cardiac performance by modulating diastolic function. nih.govnih.gov

Interactive Data Table: Cardiac Function in Mice Treated with SNPiP (analogue of SNVP)

| Cardiac Parameter | Outcome in SNPiP-treated Mice |

| Heart Rate | No significant change (no tachycardia) |

| Diastolic Function | Enhanced |

| Stroke Volume | Increased |

| Cardiac Output | Improved |

Strategies for Targeted Nitric Oxide Delivery with SNVP

A central goal of translational research with SNVP is to harness its properties for targeted NO delivery, maximizing therapeutic effects at specific sites while minimizing systemic exposure.

A key strategy for achieving targeted delivery with SNVP is leveraging its chemical structure to enhance tissue retention. nih.govnih.gov SNVP is more lipophilic (lipid-soluble) than its parent compound, SNAP, due to its longer 5-carbon valeryl side-chain. nih.gov Research strongly suggests that this increased lipophilicity facilitates the compound's retention within the lipid-rich compartments of the blood vessel wall, particularly in sub-endothelial layers that are exposed after endothelial denudation. nih.govnih.gov

Once retained in the tissue, SNVP undergoes slow decomposition, releasing nitric oxide locally over a prolonged period. nih.gov This mechanism explains the sustained vasodilator and anti-platelet effects observed in animal models at sites of endothelial injury. nih.govnih.gov By concentrating its action at damaged areas, SNVP's lipophilicity provides a passive targeting mechanism, which is a potentially valuable characteristic for treating localized vascular pathologies. nih.gov

Another advanced strategy for controlled NO delivery involves incorporating S-nitrosothiols like SNVP and its parent compound SNAP into polymeric materials. nih.govnih.gov This approach aims to create coatings for blood-contacting medical devices, such as intravascular sensors and grafts, to improve their biocompatibility. nih.gov Nitric oxide is a potent inhibitor of both platelet adhesion and smooth muscle cell proliferation, two processes that contribute to device failure and vascular narrowing. nih.gov

These NO-releasing polymers can be fabricated by either doping the S-nitrosothiol compound as a discrete molecule within a polymer matrix or by covalently linking it to the polymer backbone. nih.govmdpi.com For instance, researchers have modified hyperbranched polyamidoamine with SNAP to create a high-capacity NO-donating compound that can be blended into various base polymers. mdpi.com This creates a reservoir of NO within the material that can be released in a controlled manner over extended periods, potentially for weeks or even months. nih.govmdpi.com Such SNVP-doped or similar S-nitrosothiol-containing materials represent a promising technology for the localized, long-term prevention of thrombosis and neointimal hyperplasia on implanted medical devices. nih.gov

Development of SNVP-Doped Polymeric Materials for Sustained Release

Hyperbranched Polyamidoamines (HPAMAM)

Synthetic nitric oxide (NO)-donating materials are valuable in biomedical applications for enhancing the biocompatibility of materials that contact blood and tissue. mdpi.comnih.gov To overcome limitations in the amount of NO that can be delivered over time, researchers have explored high-capacity donor compounds. mdpi.comnih.gov One such approach involves modifying hyperbranched polyamidoamines (HPAMAM) with S-nitrosothiols. mdpi.comnih.gov

While specific research on S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) combined with HPAMAM is not detailed in the provided results, extensive studies have been conducted using its analogue, S-nitroso-N-acetyl-D-penicillamine (SNAP). This research has led to the creation of SNAP-HPAMAM, a high-capacity, controlled NO-donating compound designed to be blended into various base polymers for long-term release. mdpi.comnih.gov The synthesis of this compound offers a significant advantage over using purified dendrimers due to reduced labor and expense while still yielding a high-capacity NO donor. mdpi.comnih.gov

The resulting SNAP-HPAMAM is a versatile additive that can be incorporated into other polymers, maintaining the beneficial properties of a SNAP-based donor. mdpi.com This system allows for either a controlled or passive release of NO. mdpi.com The release of nitric oxide from this compound can be triggered by light (photoinitiation) or through a passive, ion-mediated process under physiological conditions. mdpi.comnih.gov The development of materials that can deliver a beneficial dose of NO over an extended period is expected to greatly improve the biocompatibility of long-term implantable medical devices. mdpi.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Nitric Oxide (NO) Capacity | ~1.90 ± 0.116 µmol NO/mg | mdpi.comnih.gov |

| Average Reactive Primary Amine Sites | 6.40 ± 0.309 per molecule | mdpi.comnih.gov |

| Theoretical Reactive Sites (Perfect G2 Dendrimer) | 8 per molecule | mdpi.comnih.gov |

| Conversion Efficiency (HPAMAM to SNAP-HPAMAM) | 42.4% | nih.gov |

CarboSil Polymer Systems

CarboSil, a biomedical thermoplastic silicone-polycarbonate-urethane polymer, has been extensively investigated as a matrix for the prolonged and localized delivery of nitric oxide. nih.govnih.gov Its favorable properties include good biocompatibility and low water uptake, which minimizes the leaching of the NO donor into the surrounding solution. researchgate.net

The primary NO donor studied in conjunction with CarboSil is S-nitroso-N-acetyl-D-penicillamine (SNAP). nih.govnih.govresearchgate.net When SNAP is incorporated into the CarboSil polymer at concentrations exceeding its solubility threshold (approximately 3.4-4.0 wt%), it forms a polymer-crystal composite. nih.gov This crystallization is crucial for the system's long-term stability and sustained NO release. nih.govnih.gov Catheters fabricated from SNAP-doped CarboSil have been shown to significantly reduce thrombus formation in preclinical models. nih.gov The SNAP-CarboSil composite is considered a promising material for creating medical devices with enhanced stability and biocompatibility. nih.gov

Spectrophotometric analysis has revealed that this compound (SNVP) is the most stable analogue of SNAP in solution when compared to N-substituted analogues with shorter or longer carbon side chains. nih.govuea.ac.uk This inherent chemical stability suggests that SNVP could be a particularly effective candidate for incorporation into CarboSil polymer systems, potentially offering even greater longevity for NO release from medical devices.

Mechanisms of Long-Term NO Release from Polymer Matrices

The mechanism for sustained, long-term nitric oxide (NO) release from S-nitrosothiol-doped CarboSil polymer matrices has been elucidated through studies with SNAP. nih.gov This process is dependent on the formation of a polymer-crystal composite, which occurs when the NO donor is loaded above its solubility limit in the polymer. nih.gov

The proposed mechanism involves several key steps:

Decomposition at the Interface : The portion of the S-nitrosothiol that is solubilized within the polymer matrix decomposes and releases NO. This process primarily occurs in the water-rich regions near the polymer/solution interface. nih.gov

Depletion and Dissolution : As the dissolved S-nitrosothiol decomposes, its concentration in the bulk polymeric phase becomes unsaturated. nih.gov

Replenishment from Crystals : This undersaturation drives the slow dissolution of the crystalline S-nitrosothiol located within the bulk of the polymer. nih.gov This process replenishes the dissolved S-nitrosothiol, allowing the cycle of decomposition and release to continue.

This entire process is very slow, enabling the material to release NO at physiological levels for extended periods, potentially exceeding three weeks. nih.gov The crystallization of the S-nitrosothiol is a critical factor, as the intermolecular hydrogen bonds within the crystals enhance stability. nih.govnih.gov This crystalline structure is key to maintaining the stability of the remaining NO donor within the CarboSil polymer for over 8 months at 37 °C. nih.govnih.gov It is suggested that the increased lipophilicity of SNAP analogues with longer side chains, such as SNVP, facilitates their retention within tissues, where their slow decomposition generates NO for prolonged periods. uea.ac.uk

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Studies

Preclinical studies have investigated the pharmacodynamic properties of this compound (SNVP) and its analogues, focusing on their vascular effects. In isolated rat femoral arteries, SNVP demonstrated dose-dependent vasodilation. nih.gov

A comparative study of N-substituted analogues of SNAP found that the length of the N-acyl side chain influences the duration of vascular action. nih.govuea.ac.uk While SNAP, SNVP, and other analogues all caused transient vasodilation in endothelium-intact arteries, a key difference emerged in vessels denuded of their endothelium. nih.govuea.ac.uk In these endothelium-denuded vessels, SNVP and the longer-chain analogue S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP) produced a sustained vasodilator effect at moderate to high concentrations that failed to recover to pre-injection pressures for over an hour. uea.ac.uk

This prolonged action is attributed to the increased lipophilicity conferred by the longer side chains of SNVP and SNHP. uea.ac.uk It is suggested that this property enhances their retention by the vessel tissue. uea.ac.uk Following retention, the slow decomposition of the compound within the tissue generates a sufficient amount of nitric oxide to cause prolonged vasodilatation. uea.ac.uk This characteristic is considered potentially useful for targeting NO delivery specifically to areas of endothelial damage. uea.ac.uk

| Compound | PD₂ Value (Mean ± S.E.M.) | Reference |

|---|---|---|

| S-nitroso-N-acetyl-D,L-penicillamine (SNAP) | 5.83 ± 0.17 | nih.gov |

| S-nitroso-N-propanoyl-D,L-penicillamine (SNPP) | 5.74 ± 0.39 | nih.gov |

| This compound (SNVP) | 5.09 ± 0.31 | nih.gov |

| S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP) | 5.66 ± 0.23 | nih.gov |

PD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Future Directions and Research Gaps for S Nitroso N Valeryl D,l Penicillamine

Exploration of Additional Therapeutic Applications

While initial studies on SNVP have often centered on its cardiovascular effects, such as vasodilation, the broader class of S-nitrosothiols, to which it belongs, possesses a wide range of biological activities. nih.govuea.ac.uk This suggests that the therapeutic potential of SNVP may extend beyond its current scope.

S-nitrosothiols are integral to numerous physiological processes as they mediate protein S-nitrosylation, a critical post-translational modification that regulates protein function. nih.govwikipedia.org This mechanism is analogous to other key regulatory processes like phosphorylation. wikipedia.org Endogenous RSNOs are involved in signaling pathways that control everything from neurotransmission to immune responses. nih.govduke.edu

Given that SNVP is an analogue of the widely studied S-nitroso-N-acetyl-D,L-penicillamine (SNAP), it is plausible that it could influence a variety of cellular functions. nih.govnih.gov Research into other N-substituted analogues of SNAP has demonstrated that modifying the side-chain length, as in SNVP, can alter properties like chemical stability and lipophilicity, potentially allowing for targeted delivery or prolonged action in different tissues. nih.govuhi.ac.uk Future investigations could explore the utility of SNVP in metabolic diseases, where NO signaling dysfunction is a known factor, or in neurological disorders where S-nitrosylation plays a role in regulating neuronal function. nih.gov

The relevance of S-nitrosothiols in modulating inflammation and cancer progression is an area of active research. S-nitrosylation is a key process in inflammatory signaling, and perturbations in the balance of S-nitrosothiols can lead to various disease states. nih.gov The anti-inflammatory properties of RSNOs may offer protective effects by inhibiting the activation of inflammatory pathways and reducing oxidative stress. mdpi.com

In the context of cancer, S-nitrosothiols have shown potential as anti-carcinogenic agents. nih.gov They can induce apoptosis (programmed cell death) in cancer cells, often with greater selectivity compared to normal cells. nih.govnih.gov The mechanism can involve the S-nitrosylation of specific target proteins that regulate cell proliferation and survival. nih.gov Studies using S-nitrosothiol-containing nanoparticles have demonstrated cytotoxicity against melanoma cells, highlighting a promising strategy for antitumor chemotherapy. nih.gov Given that SNVP is a stable NO donor, its potential to modulate these pathways warrants further investigation. nih.govuea.ac.uk

| Therapeutic Area | Relevance of S-Nitrosothiols | Potential Research Focus for SNVP |

| Inflammation | Modulation of inflammatory signaling pathways, reduction of oxidative stress. nih.govmdpi.com | Investigation of SNVP's ability to suppress inflammatory responses in models of autoimmune or pulmonary diseases. |

| Oncology | Induction of apoptosis in tumor cells, inhibition of cell proliferation. nih.govnih.gov | Evaluation of SNVP's cytotoxic effects on various cancer cell lines, potentially as part of a targeted delivery system. |

| Metabolic Disease | Regulation of glucose metabolism and insulin secretion through S-nitrosylation. nih.gov | Exploring if SNVP can rectify metabolic dysfunction in models of diabetes by restoring NO signaling. |

| Neurology | Regulation of neurotransmission and neuronal receptors via S-nitrosylation. duke.edu | Assessing SNVP's potential to modulate neuronal pathways in neurodegenerative disease models. |

Advanced Characterization Techniques for SNVP in Complex Biological Matrices

A significant challenge in studying SNVP and other S-nitrosothiols is their inherent instability and low concentrations in biological systems. nih.gov The labile nature of the S-NO bond makes accurate detection and quantification difficult, necessitating the development of highly sensitive and specific analytical methods. nih.gov

Detecting S-nitrosated proteins in complex biological samples like blood or tissue homogenates requires techniques that can distinguish them from other nitrogen oxides and thiol modifications. nih.gov Chemiluminescence-based assays offer high sensitivity for detecting total RSNO content but cannot identify specific S-nitrosylated proteins. nih.gov

To address this, methods like the Biotin-Switch Technique (BST) were developed. The BST involves a three-step process: blocking all free thiol groups, selectively reducing the S-nitrosothiols to regenerate thiols, and then labeling these newly formed thiols with a biotin (B1667282) tag for detection or purification. nih.gov While widely used, the specificity of the BST has been questioned, as the reduction step can be substrate-dependent. nih.gov

To enhance specificity and sensitivity, variations and new methods have emerged:

Resin-Assisted Capture (SNO-RAC): This method simplifies the process by combining the labeling and pulldown steps. It uses a resin to form a covalent disulfide bond directly with the S-nitrosylated site, offering better sensitivity, especially for large proteins. nih.gov

Fluorescence-Based Methods: Techniques like "fluorescence switch" (S-FLOS) have been developed to increase the sensitivity of detecting S-nitrosylated proteins in proteomic studies. nih.gov

These advanced methods are crucial for accurately characterizing the behavior of SNVP in biological matrices, identifying its protein targets, and understanding its mechanism of action at the molecular level.

| Detection Method | Principle | Advantages | Limitations |

| Chemiluminescence | Detects NO released from RSNOs after decomposition. nih.gov | High sensitivity for total RSNO quantification. nih.gov | Does not identify specific S-nitrosylated proteins. nih.gov |

| Biotin-Switch Technique (BST) | Blocks free thiols, reduces S-NO bonds, and tags the resulting thiols with biotin. nih.gov | Allows for the detection and isolation of S-nitrosylated proteins. nih.govnih.gov | Can lack specificity; efficiency of the reduction step is variable. nih.gov |

| SNO-Resin-Assisted Capture (SNO-RAC) | Uses a thiol-resin to directly capture proteins with S-nitrosylated cysteines. nih.gov | Improved sensitivity for high molecular weight proteins; streamlines the workflow. nih.gov | Requires careful optimization to ensure complete capture and avoid non-specific binding. |

| Fluorescence-Based Labeling | Employs fluorescent probes that react specifically with the newly formed thiols after S-NO reduction. nih.gov | Offers a highly sensitive readout for proteomic analysis. nih.gov | The specificity is still dependent on the selectivity of the initial reduction step. |

Rational Design of Next-Generation S-Nitrosothiols with Enhanced Properties

The therapeutic potential of simple S-nitrosothiols is often limited by their chemical instability and unpredictable decomposition. nih.gov This has driven the rational design of new NO-donor molecules with improved stability, targeting capabilities, and higher NO-carrying capacity.

A promising strategy involves incorporating S-nitrosothiol moieties into polymeric structures. nih.gov These "poly-S-nitrosothiols" can be designed to carry a much larger amount of NO per molecule compared to small-molecule donors like SNVP. This increased NO payload can prolong the therapeutic effect and may be more effective in applications requiring sustained NO release. nih.gov

Modulating NO Release Kinetics for Specific Physiological Targets

Future research into S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) should focus on tailoring its nitric oxide (NO) release kinetics for specific therapeutic applications. The rate and duration of NO release are critical determinants of the physiological response. Research on analogous S-nitrosothiols (RSNOs) demonstrates that modifying the N-acyl group can significantly alter NO release profiles. For instance, a study on S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), a compound with a structure similar to SNVP, showed a slower, more gradual release of NO compared to the rapid release from S-nitroso-N-acetyl-DL-penicillamine (SNAP). cellphysiolbiochem.comnih.gov In that study, SNPiP's NO release peaked at around 60 minutes, whereas SNAP's release was maximal within 20 minutes. cellphysiolbiochem.com This suggests that the valeryl group in SNVP likely confers a unique kinetic profile that requires detailed characterization.

The development of controlled-release systems is a promising avenue. Researchers have explored incorporating RSNOs like S-nitroso-N-acetyl-D-penicillamine into various polymer matrices, such as hyperbranched polyamidoamine (HPAMAM) and poly(l-lactic acid), to achieve long-term, controllable NO release. mdpi.comnih.gov These systems can be triggered by various stimuli, including light (photoinitiation), thermal degradation, or transition metal catalysis. mdpi.comnih.gov Applying such strategies to SNVP could enable its use in long-term implantable devices where sustained NO release is beneficial for improving biocompatibility. mdpi.com

The table below illustrates the difference in NO release timing for two related S-nitrosothiol compounds, highlighting the potential for kinetic modulation.

| Compound | Time to Peak NO Release | Key Finding |

| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | ~20 minutes | Rapid increase and release of NO. cellphysiolbiochem.com |

| S-nitroso-N-pivaloyl-D-penicillamine (SNPiP) | ~60 minutes | Gradual and delayed peak NO release. cellphysiolbiochem.com |

Future research should systematically investigate how the lipophilicity and steric bulk of the N-valeryl side chain in SNVP influence its interaction with biological matrices and enzymatic systems that mediate NO release. This will be crucial for designing SNVP-based therapies targeted at specific tissues or cellular compartments with distinct physiological requirements for NO signaling.

Integration of Omics Approaches in SNVP Research

To fully understand the biological impact of SNVP, future research must integrate "omics" technologies. These approaches, including proteomics, genomics, transcriptomics, and metabolomics, can provide a comprehensive view of the molecular pathways modulated by SNVP-derived NO. mdpi.com An integrated systems biology approach can help create a detailed molecular signature of SNVP's effects, aiding in the identification of biomarkers for its therapeutic action and the development of personalized medicine strategies. mdpi.com

A critical area for investigation is the identification of specific proteins that are S-nitrosylated by SNVP. S-nitrosylation, the covalent modification of cysteine residues by NO, is a major mechanism of NO signaling that regulates a vast array of cellular processes. frontiersin.orgnih.govfrontiersin.org Advanced proteomic techniques are essential for characterizing the "S-nitrosylome"—the complete set of S-nitrosylated proteins in a cell or tissue. nih.gov

The most widely used method for this purpose is the Biotin Switch Technique (BST). frontiersin.orgnih.gov This technique involves three main steps: blocking free cysteine thiols, selectively reducing S-nitrosothiols to free thiols, and then labeling these newly formed thiols with a biotin tag for subsequent detection and identification by mass spectrometry. nih.govresearchgate.net A more recent modification of this method, known as resin-assisted capture (SNO-RAC), simplifies the process by using a thiol-reactive resin, which improves the detection of certain proteins and facilitates quantification. nih.gov

Applying these proteomic strategies to SNVP-treated biological systems will be crucial for:

Identifying direct protein targets: Determining which proteins are specifically S-nitrosylated following exposure to SNVP.

Understanding functional consequences: Elucidating how S-nitrosylation of these target proteins alters their function, localization, and interaction with other molecules. frontiersin.org

Revealing signaling pathways: Mapping the downstream signaling cascades activated by SNVP-mediated S-nitrosylation.

Given that S-nitrosylation is a dynamic and reversible process, quantitative proteomic approaches will be necessary to understand the kinetics of both S-nitrosylation and denitrosylation influenced by SNVP. frontiersin.orgnih.gov

The table below outlines key proteomic techniques for studying S-nitrosylation.

| Technique | Principle | Advantages |

| Biotin Switch Technique (BST) | Blocks free thiols, reduces S-nitrosothiols (SNOs), and labels nascent thiols with biotin for detection. nih.govresearchgate.net | Widely used and has greatly advanced the field of S-nitrosylation research. nih.gov |